molecular formula C11H16ClNO2 B2892055 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1955531-84-6

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2892055
CAS No.: 1955531-84-6
M. Wt: 229.7
InChI Key: LZNIUMVHCIPOHH-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 193.25 .


Molecular Structure Analysis

The IUPAC name for this compound is 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C11H15NO2/c1-13-8-6-10-9 (4-3-5-12-10)11 (7-8)14-2/h6-7,12H,3-5H2,1-2H3 .


Physical and Chemical Properties Analysis

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is an oil at room temperature . It has a molecular weight of 193.25 .

Scientific Research Applications

1. Neuropharmacology and Epilepsy Studies

In neuropharmacological research, 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride derivatives have been explored for their potential effects on epilepsy. Studies on WAG/Rij rats, a genetic animal model of absence epilepsy, examined compounds similar to this compound. These compounds, functioning as non-competitive AMPA receptor antagonists, were evaluated for their ability to modify the occurrence of epileptic spike-wave discharges when microinjected into specific brain areas (Citraro et al., 2006).

2. Synthesis and Chemical Analysis

The compound and its variants have been used in the synthesis of various alkaloids and chemical structures. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a related compound, was used in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcasing its utility in complex chemical syntheses (Blank & Opatz, 2011).

3. Analgesic and Anti-Inflammatory Research

A study on the analgesic and anti-inflammatory effects of a derivative, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, revealed its potential in medical applications. This compound demonstrated significant anti-inflammatory effects and was more effective than traditional analgesics like diclofenac sodium in certain doses (Rakhmanova et al., 2022).

4. Enzymatic Hydrolysis Studies

The compound has been a subject in studies involving enzymatic hydrolysis. For example, enantioselective hydrolysis of related tetrahydroisoquinoline carboxylic esters was carried out to obtain products with high enantiopurity, demonstrating its relevance in stereoselective synthesis (Paál et al., 2008).

5. Synthesis of Novel Alkaloidal Systems

The compound has been instrumental in the synthesis of novel alkaloidal systems. Its reactions and transformations have led to the creation of new chemical structures, contributing significantly to the field of organic chemistry and drug development (Nagarajan et al., 1994).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

While there is limited information on the future directions of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride, similar compounds such as 1,2,3,4-tetrahydroisoquinolines have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2;/h6-7,12H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNIUMVHCIPOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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